molecular formula C11H9BrN2O B13303645 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13303645
M. Wt: 265.11 g/mol
InChI Key: SZBCYKQKCBMVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a bromine atom and a pyrazole ring attached to a benzaldehyde moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

4-bromo-2-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-8-4-5-14(13-8)11-6-10(12)3-2-9(11)7-15/h2-7H,1H3

InChI Key

SZBCYKQKCBMVGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.